molecular formula C8H7FO5S B2626073 Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate CAS No. 400-89-5

Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate

Cat. No.: B2626073
CAS No.: 400-89-5
M. Wt: 234.2
InChI Key: AZJGDYOQCBVOGQ-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable intermediate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate typically involves the introduction of the fluorosulfonyl group into a suitable aromatic precursor. One common method is the direct fluorosulfonylation of 2-hydroxybenzoic acid derivatives using fluorosulfonyl radicals. This process can be carried out under mild conditions, making it an efficient and practical approach .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate involves the reactivity of the fluorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate include other sulfonyl fluorides, such as:

  • Methyl 4-(fluorosulfonyl)benzoate
  • Methyl 3-(fluorosulfonyl)benzoate
  • Methyl 2-(fluorosulfonyl)benzoate

Uniqueness

The uniqueness of this compound lies in the specific positioning of the fluorosulfonyl group and the hydroxyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 5-fluorosulfonyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJGDYOQCBVOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-89-5
Record name methyl 5-(fluorosulfonyl)-2-hydroxybenzoate
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